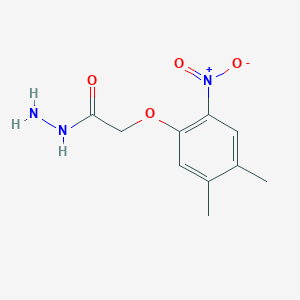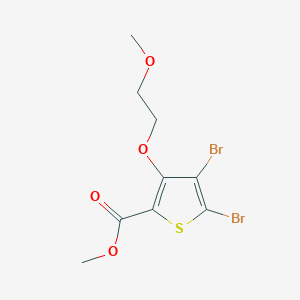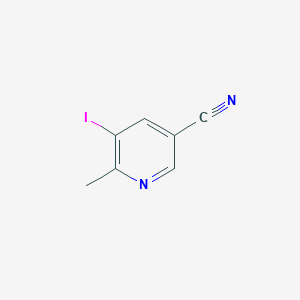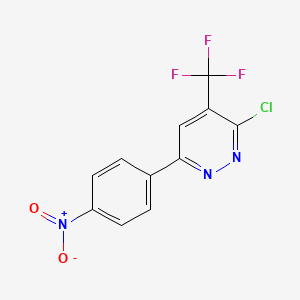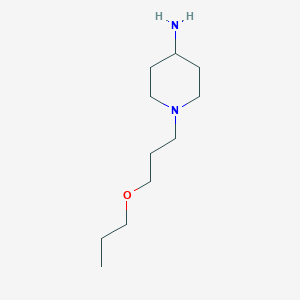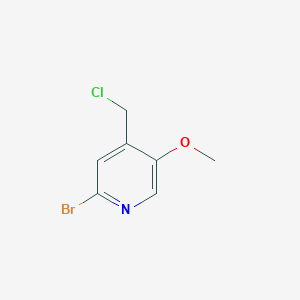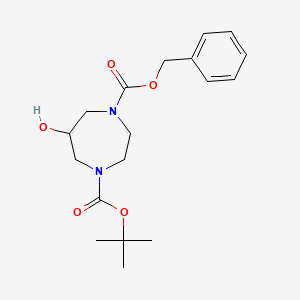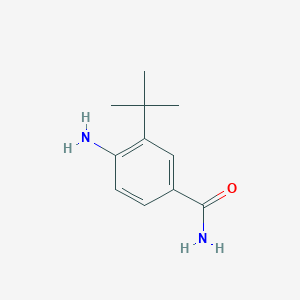![molecular formula C7H10F3N B13011322 5-(Trifluoromethyl)-2-azaspiro[3.3]heptane](/img/structure/B13011322.png)
5-(Trifluoromethyl)-2-azaspiro[3.3]heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Trifluoromethyl)-2-azaspiro[33]heptane is a unique organic compound characterized by its spirocyclic structure, which includes a trifluoromethyl group and an azaspiro moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)-2-azaspiro[3.3]heptane typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method includes the alkylation of a suitable azetidine precursor with a trifluoromethyl-containing reagent under basic conditions. For example, the reaction of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with a trifluoromethylating agent in the presence of a base such as sodium hydroxide can yield the desired spirocyclic compound .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high efficiency and cost-effectiveness. The key steps typically involve the preparation of intermediates followed by cyclization and functional group modifications under controlled conditions .
化学反应分析
Types of Reactions
5-(Trifluoromethyl)-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or other reactive sites, using reagents like sodium azide or halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.
Substitution: Sodium azide, halides, and other nucleophiles in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
科学研究应用
5-(Trifluoromethyl)-2-azaspiro[3.3]heptane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules with unique properties.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an inhibitor in certain biochemical pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity
作用机制
The mechanism of action of 5-(Trifluoromethyl)-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Spiro[3.3]heptane: A non-collinear benzene bioisostere with similar structural features but lacking the trifluoromethyl group.
Thiazaspiro[3.3]heptane: Contains a sulfur atom in the spirocyclic ring, offering different reactivity and applications.
Fluorene-based spiro compounds: Used in light-emitting devices and other advanced materials
Uniqueness
5-(Trifluoromethyl)-2-azaspiro[3.3]heptane stands out due to the presence of the trifluoromethyl group, which imparts unique electronic and steric properties. This makes it particularly valuable in medicinal chemistry for designing molecules with enhanced metabolic stability and bioactivity. Its spirocyclic structure also contributes to its rigidity and three-dimensional shape, which can improve binding affinity and selectivity for specific biological targets .
属性
分子式 |
C7H10F3N |
|---|---|
分子量 |
165.16 g/mol |
IUPAC 名称 |
7-(trifluoromethyl)-2-azaspiro[3.3]heptane |
InChI |
InChI=1S/C7H10F3N/c8-7(9,10)5-1-2-6(5)3-11-4-6/h5,11H,1-4H2 |
InChI 键 |
DEYJFGHFKSCKCQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(C1C(F)(F)F)CNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Bromo-2-chloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13011248.png)
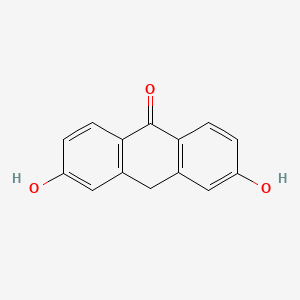

![1-Methyl-1,7-diazaspiro[4.4]nonan-2-one hydrochloride](/img/structure/B13011275.png)

